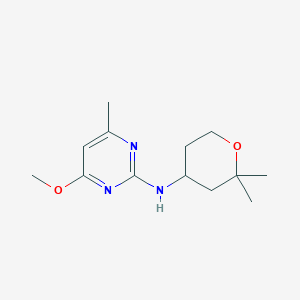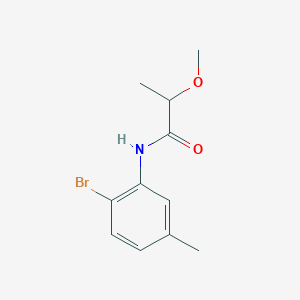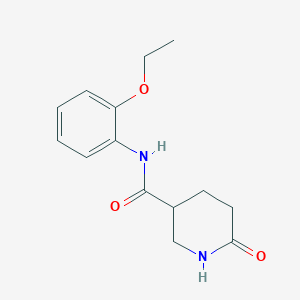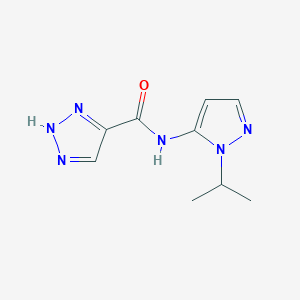![molecular formula C12H15N5 B6642584 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)
6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine-based inhibitors. It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the activity of certain enzymes.
Mecanismo De Acción
The mechanism of action of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine involves the inhibition of DHFR. DHFR is an enzyme that is essential for the synthesis of thymidylate, which is a precursor for DNA synthesis. By inhibiting DHFR, 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine can prevent the synthesis of DNA, thereby inhibiting the proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine have been extensively studied. It has been shown to have potent antitumor activity in various cancer cell lines. It also exhibits low toxicity towards normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine is its ability to selectively inhibit DHFR, which is overexpressed in many cancer cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine. One of the areas of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of the potential of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine in combination with other anticancer agents. Finally, the development of new formulations that can improve the solubility and bioavailability of the compound is also an area of research.
Métodos De Síntesis
The synthesis of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine involves the reaction of 2,4-diaminopyrimidine with 6-methylpyridine-2-carbaldehyde in the presence of a catalyst. The product is then purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine has been widely studied for its potential use in cancer treatment. It acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of DNA. By inhibiting DHFR, 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine can prevent the proliferation of cancer cells.
Propiedades
IUPAC Name |
6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-8-4-3-5-10(15-8)7-14-11-6-9(2)16-12(13)17-11/h3-6H,7H2,1-2H3,(H3,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWHCQZVEVRCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNC2=NC(=NC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide](/img/structure/B6642509.png)

![N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine](/img/structure/B6642530.png)
![1-(4-Chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]ethanol](/img/structure/B6642537.png)
![2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B6642547.png)

![6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6642557.png)

![4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)

![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)
